molecular formula C9H8N2O B8369180 7-Methyl-1, 6-naphthyridine-5 (6H)-one

7-Methyl-1, 6-naphthyridine-5 (6H)-one

Cat. No.: B8369180
M. Wt: 160.17 g/mol
InChI Key: SVXFJPJHTJQGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,6-naphthyridine-5(6H)-one is a bicyclic heterocyclic compound featuring a naphthyridine core with a methyl group at the 7-position and a ketone at the 5(6H)-position. Its synthesis involves the condensation of 2-acetonylpyridine-3-carboxylic acid with ammonia, yielding the target compound in a straightforward reaction . This derivative is notable for its pharmaceutical relevance, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor in the treatment of gout and related inflammatory diseases .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-6H-1,6-naphthyridin-5-one

InChI

InChI=1S/C9H8N2O/c1-6-5-8-7(9(12)11-6)3-2-4-10-8/h2-5H,1H3,(H,11,12)

InChI Key

SVXFJPJHTJQGEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity
  • 7-Methyl vs. 8-Bromo Derivatives : The 7-methyl group in the target compound enhances steric accessibility compared to the electron-withdrawing bromine at the 8-position in 8-bromo-1,6-naphthyridin-5(6H)-one. Bromine substitution may increase electrophilicity, favoring nucleophilic aromatic substitution reactions .
  • Fluorinated Derivatives: Compounds like 2-((3-fluorophenoxy)methyl)-6-methyl variants exhibit improved lipophilicity and metabolic stability due to fluorine’s electronegativity, making them candidates for CNS-targeting drugs .
Pharmacological Relevance
  • 7-Methyl-1,6-naphthyridine-5(6H)-one is explicitly cited as a PARP inhibitor, contrasting with 7,8-dihydro derivatives, which are structural analogs explored for mimicking bioactive conformations . The unsuccessful synthesis of 4,6-dihydro-1,6-naphthyridin-5(1H)-one underscores the stability challenges in certain naphthyridine systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.